3-benzyloxetane-3-carboxylic acid
Description
Properties
CAS No. |
1268058-26-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
The Significance of Oxetane Scaffolds in Organic Synthesis
The oxetane (B1205548) ring, a four-membered cyclic ether, has garnered substantial attention in medicinal chemistry and drug discovery. nih.govnih.gov Its compact, polar, and three-dimensional nature offers a unique combination of properties that are highly desirable in the design of new therapeutic agents. acs.orgnih.gov The inclusion of an oxetane motif can lead to improvements in key physicochemical properties of a molecule, such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.gov
The strained nature of the oxetane ring, with a ring strain energy of approximately 106 kJ/mol, makes it susceptible to ring-opening reactions, providing a pathway to highly functionalized acyclic structures. nih.gov This reactivity, coupled with its ability to act as a stable structural element, makes the oxetane scaffold a versatile tool in the hands of organic chemists. acs.org The introduction of substituents on the oxetane ring can further modulate its properties, leading to a puckered conformation that can influence molecular shape and interactions with biological targets. acs.org
Table 1: Key Properties of the Oxetane Scaffold
| Property | Significance in Organic Synthesis |
|---|---|
| Strained Ring System | Facilitates ring-opening reactions for the synthesis of complex functionalized molecules. acs.org |
| Polarity | Enhances aqueous solubility and can improve pharmacokinetic profiles of drug candidates. acs.org |
| Three-Dimensionality | Provides access to unexplored chemical space and can improve binding to biological targets. nih.gov |
| Metabolic Stability | Can serve as a replacement for more metabolically labile groups, such as gem-dimethyl groups. acs.org |
The Strategic Importance of 3 Substituted Oxetane Carboxylic Acids As Building Blocks
Within the broader class of oxetane (B1205548) derivatives, 3-substituted oxetane carboxylic acids, such as 3-benzyloxetane-3-carboxylic acid, represent a particularly valuable subclass of building blocks. The presence of the carboxylic acid group at the 3-position provides a versatile handle for a wide range of chemical transformations. This functionality allows for the ready formation of amides, esters, and other derivatives, enabling the facile incorporation of the oxetane motif into larger and more complex molecular architectures.
The 3-position of the oxetane ring is often favored for substitution due to the resulting compounds exhibiting superior stability. nih.gov Furthermore, the synthesis of 3,3-disubstituted oxetanes, including those with a carboxylic acid group, has been an area of active research, with various synthetic protocols being developed to access these valuable building blocks. rsc.orgdoi.orgresearchgate.net The ability to introduce diverse substituents at the 3-position, in addition to the carboxylic acid, allows for the fine-tuning of the molecule's properties. chemrxiv.org
The benzyl (B1604629) group in this compound also plays a crucial role. It can serve as a protecting group or be further functionalized, adding to the synthetic utility of the molecule. The synthesis of such compounds can be achieved through multi-step sequences, often involving the cyclization of a suitably substituted diol precursor. acs.orgresearchgate.net
Table 2: Synthetic Utility of 3-Substituted Oxetane Carboxylic Acids
| Functional Group | Synthetic Transformation | Application |
|---|---|---|
| Carboxylic Acid | Amide bond formation, esterification, reduction to alcohol | Incorporation into peptides, polymers, and other complex molecules. nih.gov |
| Oxetane Ring | Ring-opening reactions | Access to highly functionalized acyclic compounds. acs.org |
| Substituent at C3 | Varies depending on the group | Fine-tuning of steric and electronic properties. |
An Overview of Research Trajectories for Novel Oxetane Derivatives
Precursor Synthesis and Functional Group Transformations for Oxetane Formation
The synthesis of 3,3-disubstituted oxetanes, including the title compound, often relies on the preparation of acyclic precursors that are primed for cyclization. The strategic introduction of the required benzyl (B1604629) and carboxylic acid (or a precursor) groups onto a suitable carbon skeleton is a key challenge.
Synthesis of Key Intermediates Bearing Carboxylic Acid or Precursor Moieties
Several strategies have been developed to synthesize key intermediates for oxetane formation. A common approach begins with commercially available starting materials that are elaborated into functionalized 1,3-diols, which are the direct precursors for cyclization. doi.org
One effective method starts from substituted dimethyl malonates. This route involves the installation of a protected hydroxymethyl group, followed by a double ester reduction to furnish the 1,3-diol. acs.org This pathway is versatile, tolerating a range of substituents at what will become the 3-position of the oxetane ring. acs.org
Another highly modular approach utilizes oxetan-3-one as a versatile starting block. chemrxiv.orgnih.gov Functionalization at the ketone position can generate a variety of 3,3-disubstituted patterns. For instance, a Strecker synthesis using TMSCN can introduce a cyano group, which serves as a precursor for a carboxylic acid, alongside an amino group, opening pathways to oxetane amino acids and their derivatives. chemrxiv.org
A particularly innovative two-step method for preparing 3-aryl-3-carboxylic acid oxetane derivatives involves an initial Lewis acid-catalyzed Friedel-Crafts reaction between an oxetan-3-ol (B104164) and an arene nucleophile, such as furan (B31954). doi.orgacs.org The resulting 3-aryl-3-furyloxetane intermediate then undergoes selective oxidative cleavage of the furan ring to unmask the carboxylic acid moiety. This method provides a direct and efficient route to these valuable building blocks. acs.org
| Starting Material | Key Transformation(s) | Precursor Type | Reference(s) |
| Substituted Dimethyl Malonate | Hydroxymethylation, Ester Reduction | 1,3-Diol | acs.org |
| Oxetan-3-one | Strecker Synthesis (Cyanation) | 3-Cyano-3-amino-oxetane | chemrxiv.org |
| Oxetan-3-ol & Furan | Friedel-Crafts Alkylation, Oxidative Cleavage | 3-Aryl-3-carboxylic Acid | doi.orgacs.org |
Stereoselective Introduction of the Benzyl Substituent
Achieving stereocontrol in the synthesis of substituted oxetanes is a significant challenge, particularly when creating chiral centers. While the synthesis of this compound itself does not inherently create a chiral center at the C3 position, methods for the stereoselective synthesis of related, more highly substituted oxetanes can be adapted and are of high interest.
An efficient method for the stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes has been developed that relies on the intramolecular cyclization of vinylogous urethane (B1682113) derivatives. rsc.orgrsc.org In this approach, deprotonation of a γ-benzyloxy substituted vinylogous urethane generates a benzyl anion which then undergoes a C-C bond-forming cyclization. rsc.org This protocol allows for the controlled incorporation of various substituents onto the oxetane core and demonstrates a viable strategy for installing benzyl groups in a stereoselective manner. rsc.org
Oxetane Ring Construction Approaches
The construction of the strained four-membered oxetane ring is the pivotal step in the synthesis. The success of this step often depends on the chosen strategy and the nature of the acyclic precursor.
Cyclization Strategies for 3,3-Disubstituted Oxetanes
The most prevalent method for forming the oxetane ring is the Williamson etherification, an intramolecular SN2 reaction. doi.org This strategy typically involves the cyclization of a 1,3-diol precursor where one of the hydroxyl groups is selectively activated as a good leaving group, commonly a tosylate. doi.orgacs.org Subsequent treatment with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), promotes the intramolecular nucleophilic attack of the remaining hydroxyl group to close the ring. doi.org Yields for this cyclization are reported to be moderate to good, generally ranging from 59% to 87%. acs.org
For specific substrates, alternative cyclization strategies have proven more effective. For example, the synthesis of a 3-benzyloxetane analogue was successfully achieved via a three-step route from a diol proceeding through a cyclic carbonate intermediate, a strategy that succeeded where other cyclization methods had failed. researchgate.netacs.org Other notable cyclization methods include the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, and halocyclization reactions of homoallylic alcohols. doi.orgbeilstein-journals.org
| Cyclization Method | Precursor | Key Reagents/Conditions | Reference(s) |
| Williamson Etherification | 1,3-Diol with a leaving group | Strong base (e.g., NaH, NaOH) | doi.orgacs.org |
| Via Cyclic Carbonate | 1,3-Diol | Carbonylating agent, then cyclization | researchgate.netacs.org |
| Paternò–Büchi Reaction | Carbonyl & Alkene | UV light or photocatalyst | beilstein-journals.org |
| Halocyclization | Homoallylic Alcohol | Halogen source (e.g., I2, difluoroiodobenzene) | doi.org |
Development of Modified Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired oxetane product, given the inherent ring strain that can lead to side reactions. In Williamson etherification, the choice of base, solvent, and temperature can significantly impact the efficiency of the cyclization versus competing elimination or intermolecular reactions.
Furthermore, the scalability of these synthetic protocols is a key consideration for practical applications. Research has demonstrated that many of the synthetic transformations for producing 3,3-disubstituted oxetanes can be successfully scaled up to multigram and even kilogram quantities in a single run. chemrxiv.orgrsc.org This scalability is essential for the broader application of these building blocks in drug development programs, making them more accessible for extensive studies. rsc.org
Optimization of Carboxylic Acid Functionalization within the Oxetane Framework
The carboxylic acid group is a valuable handle for further synthetic transformations, such as amide bond formation. However, its presence on the strained oxetane ring requires careful consideration of reaction conditions to avoid undesired ring-opening.
Research has shown that the 3-oxetane carboxylic acid moiety is generally stable, but ring-opening can occur upon treatment with strong acids. chemrxiv.org This limits certain transformations; for example, esterification using an alcohol under acidic catalysis often leads to decomposition. chemrxiv.org Consequently, functionalization of the carboxyl group must typically be performed under basic or neutral conditions. Mild esterification conditions, such as using an alkyl halide with a non-nucleophilic base like Hünig's base, are effective while preserving the oxetane core. chemrxiv.org
Conversely, the synthesis of the carboxylic acid on a pre-formed oxetane ring is also a viable strategy. As mentioned, the oxidative cleavage of a 3-furyl-3-aryloxetane provides a direct route to the desired carboxylic acid. doi.orgacs.org Another established method is the oxidation of a 3-alkyl-3-hydroxymethyloxetane, although older methods were often multi-step and low-yielding. google.com More recent developments include photoredox-catalyzed decarboxylation of 3-aryl oxetane acids, which generates a benzylic radical that can be trapped by various radical acceptors, demonstrating a novel C-C bond-forming functionalization. doi.orgchimia.ch
| Reaction Type | Substrate | Conditions | Product | Reference(s) |
| Esterification | 3-Oxetanecarboxylic acid | Alkyl halide, Hünig's base | Ester | chemrxiv.org |
| Carboxylic Acid Synthesis | 3-Furan-3-aryloxetane | Oxidative cleavage | 3-Aryl-3-carboxylic acid | doi.orgacs.org |
| Decarboxylative Coupling | 3-Aryl oxetane carboxylic acid | Photoredox catalyst, radical acceptor | 3-Aryl-3-alkyl-oxetane | doi.orgchimia.ch |
Direct Functionalization of the Oxetane Core
A key strategy for the synthesis of this compound involves the direct functionalization of a pre-formed oxetane ring. This approach leverages the availability of suitable oxetane precursors and focuses on the high-yielding conversion of a functional group at the 3-position to a carboxylic acid. A prominent method in this category is the oxidation of a primary alcohol, specifically 3-benzyl-3-hydroxymethyloxetane.
The synthesis of the crucial precursor, 3-benzyl-3-hydroxymethyloxetane, can be achieved from commercially available diethyl 2-benzylmalonate. The reaction sequence typically involves the reduction of the diester to the corresponding diol, 2-benzyl-2-(hydroxymethyl)propane-1,3-diol, followed by a cyclization step. The cyclization is often accomplished by monotosylation of one of the primary alcohols followed by intramolecular Williamson etherification under basic conditions.
Once the 3-benzyl-3-hydroxymethyloxetane is obtained, the final step is the selective oxidation of the primary alcohol to the carboxylic acid. This transformation requires mild and selective oxidizing agents to avoid cleavage of the strained oxetane ring. Various ruthenium-based catalysts, among others, have been shown to be effective for the oxidation of benzylic and primary alcohols to carboxylic acids. A general representation of this synthetic approach is outlined below:
Synthetic Scheme for Direct Functionalization:
Reduction of Diethyl 2-benzylmalonate:
Diethyl 2-benzylmalonate + Reducing Agent (e.g., LiAlH₄) → 2-Benzyl-2-(hydroxymethyl)propane-1,3-diol
Cyclization to form the Oxetane Ring:
2-Benzyl-2-(hydroxymethyl)propane-1,3-diol + TsCl, Base → 3-Benzyl-3-hydroxymethyloxetane
Oxidation to the Carboxylic Acid:
3-Benzyl-3-hydroxymethyloxetane + Oxidizing Agent (e.g., Ru-based catalyst, O₂) → this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | Diethyl 2-benzylmalonate | LiAlH₄ | THF | 0 to rt | High |
| 2 | 2-Benzyl-2-(hydroxymethyl)propane-1,3-diol | TsCl, Pyridine | CH₂Cl₂ | 0 to rt | Moderate |
| 3 | 3-Benzyl-3-hydroxymethyloxetane | RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O | rt | Good |
Table 1: Representative Reaction Conditions for the Direct Functionalization Approach. Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Tandem Reaction Sequences for Integrated Synthesis
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient alternative for the synthesis of complex molecules like this compound. A particularly promising tandem strategy involves a Friedel-Crafts reaction followed by an oxidative cleavage. This approach builds the substituted oxetane core and introduces a precursor to the carboxylic acid in a highly integrated manner.
This sequence can be initiated from a suitable oxetane precursor, such as 3-hydroxy-3-(furan-2-yl)oxetane, which can be prepared from oxetan-3-one and a furan derivative. The key tandem process begins with a Friedel-Crafts alkylation of a benzyl-substituted aromatic or heteroaromatic compound with the activated 3-hydroxyoxetane. The resulting 3-benzyl-3-(furan-2-yl)oxetane then undergoes a selective oxidative cleavage of the furan ring to yield the desired carboxylic acid. Ruthenium-catalyzed oxidation has been shown to be effective for this transformation, proceeding under mild conditions and offering good functional group tolerance. nih.gov
Synthetic Scheme for Tandem Reaction Sequence:
Friedel-Crafts Alkylation:
3-Hydroxy-3-(furan-2-yl)oxetane + Benzylating Agent (e.g., Benzyl bromide, Lewis Acid) → 3-Benzyl-3-(furan-2-yl)oxetane
Oxidative Cleavage:
3-Benzyl-3-(furan-2-yl)oxetane + Oxidizing Agent (e.g., RuCl₃, NaIO₄) → this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Hydroxy-3-(furan-2-yl)oxetane, Benzene | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | Good |
| 2 | 3-Benzyl-3-(furan-2-yl)oxetane | RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O | rt | Good |
Table 2: Representative Reaction Conditions for the Tandem Reaction Sequence. Note: Yields are indicative and can vary based on specific reaction conditions and scale. nih.gov
Reactions Involving the Carboxyl Group
The carboxylic acid moiety of this compound allows for a range of classical transformations, although reaction conditions must be carefully selected to preserve the integrity of the oxetane ring.
Amide Bond Formation: Carbodiimide-Mediated and Direct Amidation Approaches
Amide bond formation is a crucial transformation, and oxetane-carboxylic acids are frequently utilized in medicinal chemistry for this purpose. nih.gov
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, facilitating its reaction with an amine. libretexts.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide. This method is often performed at or below room temperature and avoids the need for strong acids, making it suitable for substrates with sensitive functional groups like the oxetane ring.
Direct Amidation: This involves the direct reaction of the carboxylic acid and an amine, typically at high temperatures to drive off the water formed. libretexts.orgmdpi.com However, heating oxetane-carboxylic acids can be problematic, as many are prone to thermal instability and can isomerize into lactones. nih.gov Therefore, this method may lead to lower yields or undesired byproducts with this compound.
| Amidation Method | Reagents | General Conditions | Suitability for this compound |
| Carbodiimide-Mediated | Amine, DCC or other carbodiimide | Often mild, room temperature | High, as it avoids harsh acidic or high-temperature conditions. libretexts.org |
| Direct Thermal Amidation | Amine | High temperature, water removal | Low to moderate, due to the thermal instability of the oxetane ring. nih.gov |
Formation of Acyl Halides and Acid Anhydrides
The conversion of carboxylic acids to more reactive derivatives like acyl halides and anhydrides typically requires harsh reagents.
Acyl Halide Formation: Standard reagents for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. chemguide.co.ukwikipedia.org These reactions often generate acidic byproducts (e.g., HCl, H₃PO₃) and may require heating, posing a significant risk to the acid-labile oxetane ring. libretexts.orgopenstax.org The use of these reagents must be approached with caution, potentially requiring carefully controlled conditions and low temperatures.
Acid Anhydride Formation: Acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt. libretexts.org This two-step process would first require the successful, non-destructive formation of the acyl chloride of this compound.
| Transformation | Typical Reagents | Potential Byproducts | Challenges |
| Acyl Chloride Formation | SOCl₂, PCl₅, (COCl)₂ | HCl, SO₂, POCl₃ | Highly acidic and potentially harsh conditions threaten the oxetane ring. chemguide.co.ukopenstax.org |
| Acid Anhydride Formation | Acyl Chloride, Carboxylate Salt | Salt (e.g., NaCl) | Dependent on the successful formation of the unstable acyl chloride intermediate. libretexts.org |
Controlled Reduction to Aldehydes and Primary Alcohols
The carboxyl group can be reduced to either a primary alcohol or, with more difficulty, an aldehyde.
Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing carboxylic acids directly to primary alcohols. libretexts.orgchemguide.co.uk The reaction proceeds in an anhydrous solvent like diethyl ether or THF, followed by an acidic workup. chemguide.co.uk While NaBH₄ is generally not reactive enough to reduce carboxylic acids, LiAlH₄ is suitable. libretexts.org The basic nature of the hydride reagent itself is compatible with the oxetane, but the acidic workup step must be performed carefully to prevent ring degradation.
Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive than carboxylic acids towards strong reducing agents. chemguide.co.ukidc-online.com A common strategy involves a two-step process: first converting the carboxylic acid to a more reactive derivative (like an acyl chloride or ester) and then using a less reactive, sterically hindered reducing agent. For instance, an acyl chloride can be reduced to an aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), and an ester can be reduced using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C). libretexts.org This multi-step approach, while complex, offers a viable route to the corresponding aldehyde while navigating the stability constraints of the oxetane ring.
Reactivity of the Oxetane Ring System
The defining feature of this compound is the strained four-membered ether ring, which is the primary site of reactivity under many conditions.
Ring-Opening Reactions with Nucleophiles and Electrophiles
The high ring strain (107 kJ/mol) of the oxetane ring makes it susceptible to ring-opening reactions, a reactivity that lies between that of highly reactive oxiranes and stable tetrahydrofurans. chemrxiv.orgradtech.org
Acid-Catalyzed Ring-Opening: The oxetane oxygen can be protonated by strong acids, which activates the ring for nucleophilic attack. chemrxiv.orgnih.gov This can lead to the formation of diol products or, in the case of intramolecular reactions, isomerization. Research has shown that many oxetane-carboxylic acids are unstable and can readily isomerize into γ-lactones, especially upon heating or even during storage at room temperature. nih.gov This isomerization is believed to proceed via intramolecular protonation of the oxetane oxygen by the carboxylic acid group, followed by nucleophilic attack of the carboxylate.
Nucleophilic Ring-Opening: While less common without acid catalysis, strong nucleophiles can attack one of the α-carbons of the oxetane ring, leading to its cleavage. The 3,3-disubstitution pattern in this compound provides significant steric hindrance, which helps to protect the ring from external nucleophilic attack and generally increases its chemical stability compared to less substituted oxetanes. ethz.ch
Functionalization of the Benzyl Moiety and Associated Stereochemical Considerations
The benzyl group of this compound offers a versatile handle for further molecular elaboration. The most common transformation of a benzyl group is its removal through hydrogenolysis, which can be achieved under various catalytic conditions.
Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like formic acid or 2-propanol provides a mild and efficient method for debenzylation. organic-chemistry.orgresearchgate.net This approach is often preferred over traditional high-pressure hydrogenation as it can offer greater selectivity, preserving other functional groups. organic-chemistry.org For instance, in carbohydrate chemistry, this method is widely used for the selective removal of O-benzyl protecting groups. organic-chemistry.orgresearchgate.net A mixed catalyst system of palladium on carbon and palladium hydroxide on carbon has also been shown to be effective for challenging debenzylation reactions. researchgate.net
The following table outlines various conditions for the hydrogenolysis of benzyl groups, which are applicable to this compound.
| Catalyst | Hydrogen Source | Solvent | Key Features | Reference |
| Palladium on Carbon (Pd/C) | Formic Acid | Not specified | Fast and simple removal of O-benzyl groups. | organic-chemistry.org |
| Palladium on Carbon (Pd/C) | 2-Propanol | Not specified | Effective for benzylic and styryl compounds. | researchgate.net |
| Palladium on Carbon (Pd/C) and Niobic Acid-on-Carbon (Nb₂O₅/C) | Hydrogen gas | Methanol | Facilitated deprotection of N-benzyl groups. | acs.org |
| Palladium on Carbon (Pd/C) and Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Hydrogen gas | Ethanol | Effective for difficult benzyl group cleavage. | researchgate.net |
Beyond deprotection, the benzylic position, being adjacent to a quaternary carbon, presents unique challenges and opportunities for stereoselective functionalization. While direct C-H functionalization at this position in the target molecule is not explicitly reported, advances in catalysis offer potential pathways. For example, rhodium(II) carbene-mediated C-H functionalization has been used for the site-selective modification of benzylic C-H bonds in complex molecules. nih.gov
Furthermore, the creation of all-carbon quaternary stereocenters, such as the one in this compound, is a significant area of research. acs.org Stereospecific cross-coupling reactions, for instance, have been developed to construct such centers with high enantiopurity. acs.org Should this compound be synthesized in an enantiomerically enriched form, these advanced catalytic methods could potentially be employed to further functionalize the benzyl group while retaining the stereochemical integrity of the quaternary center. The development of diastereoselective and catalytic methods for C(sp³)–C(sp³) bond formation at β-amino sp³ C–H bonds to install homobenzylic quaternary stereocenters also points towards the potential for analogous transformations on the oxetane scaffold. cwu.eduresearchgate.net
Strategic Applications in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
Chiral carboxylic acids are fundamental building blocks in the synthesis of single-enantiomer drugs and other optically active molecules. chemrxiv.orgnih.gov 3-benzyloxetane-3-carboxylic acid, when resolved into its constituent enantiomers, serves as a powerful chiral synthon. The presence of a quaternary stereocenter at the 3-position of the oxetane (B1205548) ring provides a fixed stereochemical element that can direct the formation of new stereocenters in subsequent reactions.
The pharmaceutical industry has a significant and growing demand for chiral intermediates to improve the efficacy and reduce the side effects of new drug candidates. nih.gov The use of enantiomerically pure building blocks like (R)- or (S)-3-benzyloxetane-3-carboxylic acid allows for the construction of complex targets without the need for challenging and often low-yielding chiral separations at later stages of a synthetic sequence. The synthesis of such chiral building blocks can be achieved from achiral starting materials using asymmetric hydrogenation or epoxidation methods. nih.gov
Development of Novel Heterocyclic Scaffolds through Oxetane Ring Manipulation
The ring strain inherent in the oxetane core of this compound makes it susceptible to nucleophilic ring-opening reactions, a property that can be strategically exploited to generate novel heterocyclic scaffolds. nih.gov These reactions, often catalyzed by acids, can proceed via an SN2-like mechanism, leading to the formation of highly functionalized, larger ring systems with predictable stereochemistry. beilstein-journals.org
For instance, the reaction of 3-substituted chromone-3-carboxylic acids with carbon nucleophiles has been shown to lead to ring expansion, yielding functionalized benzoxocinones. tubitak.gov.trtubitak.gov.tr While not a direct analogue, this transformation highlights the potential for the carboxylic acid moiety in this compound to participate in or direct ring-opening and subsequent cyclization cascades. The benzyl (B1604629) group at the 3-position can also influence the regioselectivity of the ring-opening, providing a handle for controlling the final structure of the resulting heterocycle. The development of such unexpected routes to complex heterocyclic systems is a testament to the versatility of strained ring precursors in organic synthesis. tubitak.gov.tr
Integration into Total Synthesis Schemes for Bioactive Analogues
The oxetane moiety is increasingly recognized as a valuable bioisostere in medicinal chemistry, capable of replacing other functional groups to improve a molecule's pharmacological profile. chemrxiv.orgu-tokyo.ac.jp Specifically, the oxetane ring has been employed as a bioisostere for the carbonyl group, and oxetan-3-ol (B104164) has been investigated as a surrogate for carboxylic acids. chemrxiv.orgnih.govnih.gov This makes this compound a particularly interesting building block for the synthesis of bioactive analogues.
In drug design, the replacement of a carboxylic acid with a suitable bioisostere can address issues such as poor membrane permeability, rapid metabolism, and toxicity. nih.govnih.gov The integration of the this compound unit into a lead compound can enhance properties like aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character of the molecule. chemrxiv.org For example, the synthesis of pregabalin, an anticonvulsant drug, has been achieved in three steps utilizing a carboxylic acid as a traceless activation group in a conjugate addition reaction. nih.gov This demonstrates the utility of carboxylic acid-containing building blocks in the efficient synthesis of medicinal agents.
Contributions to Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material, which can then be screened for biological activity. tubitak.gov.tr The unique reactivity of this compound makes it an excellent substrate for DOS strategies. The ability of the oxetane ring to undergo various transformations, including ring-opening, expansion, and functionalization, allows for the rapid generation of a wide range of molecular scaffolds.
Starting from this compound, different reaction pathways can be envisioned. For example, reaction with various nucleophiles could lead to a library of ring-opened products with diverse side chains. Alternatively, intramolecular reactions could be employed to generate novel spirocyclic or fused heterocyclic systems. This approach allows for the exploration of a much larger chemical space than would be possible with more traditional, target-oriented synthesis. The resulting compound libraries can be invaluable in the discovery of new drug leads and chemical probes to investigate biological processes.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Purity Assessment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be crucial in confirming the structure of 3-benzyloxetane-3-carboxylic acid and assessing its purity.
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the different hydrogen environments in the molecule. The acidic proton of the carboxylic acid is highly deshielded and would appear as a broad singlet far downfield, typically in the 10-12 ppm region. acs.org The presence of this signal, which would disappear upon the addition of D₂O, is a distinctive feature of carboxylic acids. acs.org Protons on the carbon adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. acs.orgrsc.org
For a closely related compound, 3-phenoxymethyloxetan-3-yl-carboxylic acid, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the oxetane (B1205548) ring protons as two doublets, and the methylene (B1212753) protons of the CH₂OAr group as a singlet at 4.40 ppm. connectjournals.com The aromatic protons appeared as multiplets in the 6.90-7.10 ppm range. connectjournals.com For this compound, we would expect to see similar signals for the oxetane ring. The benzylic protons (Ar-CH₂-O) would likely appear as a singlet, and the phenyl protons would resonate in the aromatic region. The integration of these signals would correspond to the number of protons in each environment, confirming the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range. rsc.orgacs.org The carbons of the oxetane ring are also expected to have characteristic shifts, with the carbon bearing the oxygen atom being the most deshielded. In related oxetane-containing amino acids, the C-O carbons of the oxetane ring resonate around 79.0 and 82.8 ppm. rsc.org The benzylic carbon and the aromatic carbons would also show distinct signals in their expected regions.
The purity of a sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra. Furthermore, for chiral molecules, the use of chiral solvating agents can lead to the differentiation of enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. mdpi.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10-12 | Broad Singlet | Disappears with D₂O exchange. |
| Aromatic (Ph-H) | 7.2-7.4 | Multiplet | Protons of the benzyl (B1604629) group. |
| Benzylic (-CH₂-Ph) | ~4.5 | Singlet | Methylene protons adjacent to the phenyl group and ether oxygen. |
| Oxetane Ring (-CH₂-O-) | ~4.4-4.8 | Doublets | Diastereotopic protons of the oxetane ring. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (-C=O) | 170-180 | Carboxylic acid carbonyl. |
| Aromatic (ipso-C) | 135-140 | Carbon of the phenyl ring attached to the benzylic group. |
| Aromatic (ortho, meta, para-C) | 127-130 | Other aromatic carbons. |
| Benzylic (-CH₂-Ph) | ~70-75 | Methylene carbon of the benzyl group. |
| Oxetane Ring (C-O) | ~75-85 | Carbons of the oxetane ring bonded to oxygen. |
| Quaternary Oxetane Carbon | ~40-50 | Carbon of the oxetane ring bonded to the carboxyl and benzyloxy groups. |
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the molecular formula with high accuracy, confirming the elemental composition. For instance, techniques like electrospray ionization (ESI) are soft ionization methods that can often generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which helps in confirming the molecular weight. theaic.org
Fragmentation Pathway Analysis: Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragment ions provide valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). latech.edu The cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion (R-CO⁺). acs.org
In the case of this compound, other expected fragmentations would involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Cleavage of the ether bond could also occur. The fragmentation of the oxetane ring itself would produce a series of characteristic smaller fragments. The analysis of these fragmentation patterns allows for the piecing together of the molecular structure.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M-H]⁻ or [M+H]⁺ | Molecular Ion | Soft ionization (e.g., ESI) |
| M-17 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |
| M-45 | [M-COOH]⁺ | Loss of the carboxyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl group. |
| [M-91] | [M-C₇H₇]⁺ | Loss of the benzyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid, ether, and aromatic functionalities.
The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the range of 3300-2500 cm⁻¹. connectjournals.com This broadness is due to hydrogen bonding. connectjournals.com The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band between 1760 and 1690 cm⁻¹. connectjournals.com For a related compound, 3-phenoxymethyloxetan-3-yl-carboxylic acid, the C=O stretch was observed at 1640 cm⁻¹. connectjournals.com
The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1320 and 1000 cm⁻¹. researchgate.net The presence of the benzyl group would be indicated by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at around 1600 and 1450 cm⁻¹. libretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |
| Benzyl Group | Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Alkyl C-H | C-H Stretch | 2960-2850 | Medium |
| Benzyl Group | Aromatic C=C Stretch | ~1600, ~1450 | Medium to Weak |
| Ether & Carboxylic Acid | C-O Stretch | 1320-1000 | Strong |
X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformational Studies (if applicable to related compounds)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds. While there are no specific X-ray crystallographic studies reported for this compound, analysis of related oxetane structures provides valuable insights into the expected solid-state conformation.
Studies on other 3-substituted oxetanes have shown that the four-membered ring is not perfectly planar and adopts a puckered conformation to relieve ring strain. acs.org The degree of puckering can be influenced by the substituents on the ring. acs.org X-ray diffraction analysis of crystals of a cis-isomer of a thietan-3-ol (B1346918) derivative, an analog of an oxetan-3-ol (B104164), confirmed its stereochemistry. nih.gov Similarly, the structures of various other complex molecules containing oxetane rings have been confirmed by X-ray crystallography. ethz.ch
If a single crystal of this compound could be grown, X-ray diffraction would unambiguously determine the connectivity of the atoms and the conformation of the oxetane ring and the benzyloxycarbonyl side chain. For this chiral molecule, crystallographic analysis of a salt with a chiral counter-ion would allow for the determination of the absolute stereochemistry (R or S configuration) at the C3 position of the oxetane ring. Such information is critical in medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Theoretical and Computational Chemistry Investigations of 3 Benzyloxetane 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in mapping the electronic landscape of 3-benzyloxetane-3-carboxylic acid. These computational methods can determine electron distribution, molecular orbital energies, and the nature of internal chemical bonds.
The molecule's electronic environment is rendered complex by the electronegative oxygen atom within the strained oxetane (B1205548) ring, alongside the bulky benzyl (B1604629) and electron-withdrawing carboxylic acid substituents. Computational models can precisely calculate key electronic properties. For instance, the significant ring strain, estimated to be around 106 kJ/mol for a parent oxetane, is a defining feature that heavily influences its reactivity. nih.gov The strained C-O-C bond angle makes the oxygen's lone pair of electrons highly accessible, rendering the oxetane moiety an effective hydrogen-bond acceptor. nih.govacs.org
DFT calculations can further elucidate the distribution of charge and orbital energies. While specific data for this compound is not publicly available, calculations on similar structures provide a reliable blueprint for its expected properties. chemrxiv.orgscispace.commdpi.com
| Property | Typical Calculated Value / Observation | Computational Method |
|---|---|---|
| Dipole Moment | Significant, due to ether oxygen and carboxyl group | DFT/B3LYP |
| HOMO Energy | Localized on the benzyl ring and oxetane oxygen | DFT/B3LYP |
| LUMO Energy | Localized on the carboxylic acid and benzyl ring | DFT/B3LYP |
| Oxetane Ring Strain Energy | ~106 kJ/mol | Experimental/Computational |
Note: The values in this table are illustrative, based on established data for the oxetane scaffold. The methods listed are standard for such analyses.
Mechanistic Studies of Key Synthetic Transformations and Chemical Reactions
Computational chemistry is an indispensable tool for deciphering the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and predict the most favorable reaction pathways. rsc.orgrsc.org
A primary area of investigation is the ring-opening of the oxetane, a reaction driven by the relief of its inherent ring strain. acs.orgnih.gov Computational modeling can clarify whether this process follows an S\N1 or S\N2 mechanism. magtech.com.cn Under acidic conditions or with weak nucleophiles, the attack is generally favored at the more substituted carbon atom (C3 in this case), governed by electronic effects. magtech.com.cnresearchgate.net Conversely, strong nucleophiles typically attack the less substituted C2 or C4 positions due to steric hindrance. magtech.com.cn For 3,3-disubstituted oxetanes, this substitution pattern is known to enhance stability against ring-opening compared to other substitution patterns, a critical factor in its synthetic utility. nih.govacs.org DFT studies on oxetane polymerization show that such ring-opening reactions can have very low activation energies, highlighting the ring's reactivity. rsc.orgrsc.org
Conformational Analysis of the Oxetane Ring and Side Chains
The three-dimensional structure of this compound is dynamic, capable of adopting multiple conformations through the rotation of its side chains and the puckering of the oxetane ring. acs.org While unsubstituted oxetane is nearly planar, the introduction of bulky substituents at the C3 position, such as in this molecule, forces a more puckered conformation to relieve eclipsing interactions. nih.govacs.orgutexas.edu
Predictive Modeling for Reactivity, Selectivity, and Reaction Pathways
Predictive modeling, grounded in quantum chemical calculations, can forecast the chemical behavior of this compound. By analyzing calculated properties such as Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can predict how the molecule will interact in various chemical environments. scispace.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO's location indicates the most probable sites for electrophilic attack, while the LUMO highlights the most likely sites for nucleophilic attack. For this molecule, the HOMO is expected to have significant contributions from the electron-rich benzyl group and the oxetane oxygen, whereas the LUMO would be centered on the electron-deficient carboxylic acid group. This information is invaluable for designing new synthetic transformations and optimizing reaction conditions for selectivity. utexas.edu
Ligand-Receptor Interaction Modeling of Derivatives for Mechanistic Understanding
While specific ligand-receptor modeling studies on this compound are not prominent, the oxetane scaffold is of immense interest in medicinal chemistry. acs.orgnih.gov Oxetanes are frequently incorporated into drug candidates as bioisosteres of less stable or more lipophilic groups like gem-dimethyl or carbonyl groups, often improving properties such as solubility and metabolic stability. acs.orgnih.gov
Computational techniques like molecular docking and molecular dynamics simulations are used to model how oxetane-containing derivatives might interact with biological targets, such as enzyme active sites or protein receptors. nih.govnsc.ruresearchgate.net For derivatives of this compound, docking studies could predict the binding orientation and affinity for a given receptor. researchgate.net Such models can reveal key intermolecular interactions—like hydrogen bonds, π-π stacking with the benzyl ring, and electrostatic interactions with the carboxylate—that govern molecular recognition. nsc.ru This mechanistic insight is crucial for the structure-based design of more potent and selective therapeutic agents. nih.gov
Future Research Directions and Translational Perspectives in Chemical Science
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of oxetanes, including 3-benzyloxetane-3-carboxylic acid, has traditionally relied on methods like the Williamson etherification and the Paternò-Büchi reaction. nih.govmagtech.com.cn However, these methods can be limited by substrate scope and the use of harsh reagents. acs.org Future research is increasingly focused on developing more efficient and sustainable synthetic strategies.
One promising avenue is the exploration of enzymatic catalysis. ontosight.ai The use of microorganisms or isolated enzymes could offer milder reaction conditions, reduce waste, and improve enantioselectivity, a critical factor in the synthesis of chiral molecules for pharmaceutical applications. Another area of active development is the use of flow chemistry, which can enhance the scalability and safety of oxetane (B1205548) synthesis. illinois.edu
Recent advancements include novel cyclization strategies. For instance, a one-pot synthesis of cyclic ethers, including oxetanes, has been reported using an Appel reaction followed by base-mediated cyclization. acs.org Additionally, a versatile method coupling Williamson etherification with alcohol C–H functionalization has been developed, which avoids multistep substrate preparations and proceeds under mild conditions. nih.govbeilstein-journals.org A three-step route to 3-benzyloxetane from a diol via a cyclic carbonate has also been established, overcoming challenges with previous cyclization strategies. acs.org
The development of catalytic methods for the synthesis of functionalized oxetanes is also a key research area. For example, a Friedel–Crafts alkylation followed by selective furan (B31954) oxidative cleavage has been employed to synthesize 3-aryloxetan-3-carboxylic acids. beilstein-journals.org This method is scalable and high-yielding, although its efficiency can be lower with certain heterocyclic substrates. beilstein-journals.org
Exploration of Unprecedented Chemical Transformations and Reactivity
The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, a characteristic that has been widely exploited in synthesis. nih.govbeilstein-journals.org These reactions are typically initiated by Lewis acids and can proceed through either intermolecular or intramolecular pathways with various nucleophiles. nih.govbeilstein-journals.org
Future research will likely focus on discovering and developing unprecedented chemical transformations of the oxetane ring. For example, a novel skeletal reorganization of oxetane-tethered sulfonamides has been reported to produce 1,2-dihydroquinolines, a transformation triggered by indium triflate. nih.govbeilstein-journals.org Further exploration of such rearrangements could lead to the discovery of new synthetic methodologies for complex heterocyclic systems.
The inherent instability of some oxetane-carboxylic acids, which can isomerize to lactones at room temperature or upon slight heating, presents both a challenge and an opportunity. nih.govacs.org While this instability can negatively impact reaction yields, it can also be harnessed for the synthesis of novel lactone structures. nih.govacs.org Understanding and controlling this isomerization is a key area for future investigation.
The reactivity of oxetanes can also be tuned by the substituents on the ring. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the photophysical processes and repair mechanisms of oxetanes. rsc.org
Rational Design of Oxetane-Containing Molecular Architectures with Tunable Reactivity
The ability to rationally design oxetane-containing molecules with specific and tunable reactivity is a significant goal for future research. The substitution pattern on the oxetane ring plays a crucial role in its stability and reactivity. nih.gov For example, 3,3-disubstituted oxetanes are generally more stable due to steric hindrance that blocks nucleophilic attack on the C–O σ* antibonding orbital. nih.gov
Computational studies can aid in the design of these molecules by predicting their properties. acs.org The puckering of the oxetane ring, which is influenced by substituents, affects the molecule's conformation and can be predicted using X-ray crystallography and computational methods. illinois.eduacs.org This conformational control is particularly important in medicinal chemistry, where the three-dimensional shape of a molecule is critical for its biological activity. nih.gov
The development of novel building blocks containing the oxetane motif is essential for expanding the accessible chemical space. The synthesis of 3,3-disubstituted oxetanes bearing functional groups like hydroxyl, amino, and carboxylic acid residues provides versatile platforms for further chemical modifications. acs.org
Interdisciplinary Applications in Materials Science and Chemical Biology (mechanism-focused)
The unique properties of oxetanes make them attractive for applications beyond traditional organic synthesis, extending into materials science and chemical biology.
In materials science , the ring-opening polymerization of oxetane monomers can lead to the formation of polyethers with interesting properties. acs.org The development of new oxetane-based monomers will be crucial for creating bespoke polymers with tailored characteristics for various applications.
The mechanism of action often involves the oxetane ring acting as a hydrogen bond acceptor or as a conformational lock, rigidifying the molecule's structure. illinois.eduacs.orgnih.govwikipedia.org For instance, in the anticancer drug paclitaxel (B517696) (Taxol), the oxetane ring is believed to be important for its binding to microtubules. wikipedia.org The development of new oxetane-containing compounds as inhibitors of various enzymes and receptors is an active area of research. nih.govmedchemexpress.com
Q & A
Q. What are the optimal synthetic routes for 3-benzyloxetane-3-carboxylic acid, and how do catalyst systems influence reaction efficiency?
The synthesis of this compound can be optimized using oxidation reactions of hydroxylmethyl-oxetane precursors. A validated method involves catalytic oxidation with palladium (Pd) or platinum (Pt) under alkaline conditions (e.g., aqueous NaOH or KOH). Reaction efficiency is highly dependent on catalyst loading (typically 1–5 mol%), solvent polarity (e.g., water-alcohol mixtures), and oxygen flow rate. For example, Pt catalysts may offer faster turnover but require stricter temperature control (50–80°C) to avoid over-oxidation. Researchers should monitor reaction progress via TLC or HPLC to optimize yield and purity .
Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound derivatives?
Key techniques include:
- Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane-isopropanol.
- NMR Spectroscopy : - and -NMR to confirm regiochemistry and detect diastereomeric impurities (e.g., coupling constants in NOESY/ROESY experiments).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable.
- Polarimetry : To compare optical rotation values against literature standards. Cross-validation with computational methods (DFT or molecular docking) is recommended to resolve ambiguities .
Q. How can researchers design preliminary bioactivity screens for this compound in enzyme inhibition assays?
Begin with target selection based on structural analogs (e.g., oxetane-containing compounds known to inhibit proteases or kinases). Use fluorescence-based assays (e.g., Förster resonance energy transfer (FRET) for protease activity) with purified enzymes. Test compound concentrations in a dose-response format (1 nM–100 µM) and include controls like known inhibitors (e.g., pepstatin A for aspartic proteases). Data analysis should focus on IC values and Hill coefficients to assess cooperativity. Secondary assays using surface plasmon resonance (SPR) can validate direct binding interactions .
Q. What strategies ensure the stability of this compound during storage and handling?
Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the oxetane ring. For aqueous solutions, use buffered systems (pH 6–8) and avoid prolonged exposure to light. Regularly assess stability via LC-MS to detect degradation products like benzyl alcohol or ring-opened carboxylic acids. Protective equipment (gloves, goggles) and fume hoods are mandatory during handling due to potential irritant properties .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be mitigated?
Enantioselectivity is hindered by the oxetane ring’s conformational rigidity, which limits chiral induction during catalysis. Strategies include:
- Chiral Auxiliaries : Temporarily introduce groups like Evans oxazolidinones to steer stereochemistry during ring formation.
- Asymmetric Catalysis : Use Pd or Rh complexes with chiral ligands (e.g., BINAP) in kinetic resolutions.
- Enzymatic Resolution : Lipases or esterases can hydrolyze racemic esters to isolate desired enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC and optimize reaction conditions (solvent, temperature) iteratively .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and cell-based assays for this compound?
Discrepancies often stem from poor cellular permeability or off-target effects. Address this by:
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion.
- Prodrug Strategies : Modify the carboxylic acid to esters or amides to enhance uptake, then measure intracellular hydrolysis.
- Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement. Cross-reference with metabolomics data to identify interference from metabolic byproducts .
Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?
Conduct in vitro hepatocyte assays (human or rodent) to measure intrinsic clearance. Use LC-MS/MS to quantify parent compound and metabolites over time. For in vivo studies , administer the compound via IV/PO routes in rodent models and collect plasma/bile samples at intervals. Key parameters include half-life (), volume of distribution (), and bioavailability (). Compare results with bioisosteric analogs (e.g., 3-hydroxyoxetane-3-carboxamide) to assess structural influences on stability .
Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?
Perform molecular dynamics (MD) simulations to study binding modes in enzymes like cyclooxygenase-2 (COX-2) or HIV-1 protease. Use docking software (AutoDock Vina, Glide) to predict binding poses and free energy calculations (MM/PBSA) to rank affinity. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues). Pair with QSAR models to correlate structural features (e.g., oxetane ring strain) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
